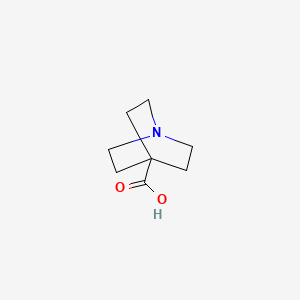

Quinuclidine-4-carboxylic acid

説明

Significance of the Quinuclidine (B89598) Core in Chemical Biology and Synthesis

The quinuclidine moiety, a rigid bicyclic structure also known as 1-azabicyclo[2.2.2]octane, is a key structural motif found in numerous natural products and synthetic molecules with potent biological activities. nih.govchinesechemsoc.org This scaffold is notably present in Cinchona alkaloids like quinine (B1679958), which has well-established antimalarial properties. nih.govsmolecule.com The defined three-dimensional arrangement of the quinuclidine core provides a fixed orientation for appended functional groups, which is crucial for specific interactions with biological targets such as receptors and enzymes. nih.gov

In chemical synthesis, the quinuclidine structure serves as a valuable precursor for creating complex molecules. smolecule.comliverpool.ac.uk Its derivatives are utilized as catalysts and ligands in various asymmetric reactions, demonstrating its utility in creating chiral molecules with high selectivity. chinesechemsoc.orgnih.gov The development of methods to functionalize the quinuclidine ring system remains an active area of research, aiming to expand the diversity of accessible derivatives for various applications. liverpool.ac.ukliverpool.ac.uk

Overview of Research Trajectories for Quinuclidine-4-carboxylic Acid

Research involving this compound has followed several key trajectories. A primary focus has been its use as a synthon, or building block, for the creation of more complex molecules. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and alcohols, providing a gateway to a wide array of derivatives. google.com

In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. The structural similarity of the quinuclidine core to acetylcholine (B1216132) has led to the exploration of its derivatives as modulators of nicotinic and muscarinic acetylcholine receptors. nih.gov This has implications for developing treatments for neurological disorders. ontosight.ai Furthermore, some quinuclidine derivatives have shown promise as antimicrobial and anticholinesterase agents. nih.govnih.gov

Historical Perspectives in Quinuclidine Derivative Research

The study of quinuclidine and its derivatives has a rich history dating back to the early 20th century. The first synthesis of the parent quinuclidine was reported in 1909, laying the foundation for the exploration of this class of compounds. Early research was often intertwined with the chemistry of natural products, particularly the Cinchona alkaloids.

Significant advancements in the synthesis of functionalized quinuclidines, such as quinuclidin-3-one (B120416), in the 1930s opened up new avenues for creating a wider range of derivatives. The development of synthetic routes often involved intramolecular cyclization reactions of piperidine (B6355638) precursors. liverpool.ac.uk Over the years, research has evolved from the initial focus on fundamental synthesis to the targeted design and preparation of quinuclidine derivatives with specific biological activities, a trend that continues to drive current research efforts. nih.govgoogle.com

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 55022-88-3 | |

| Molecular Formula | C8H13NO2 | nih.gov |

| Molecular Weight | 155.2 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | >360 °C (for hydrochloride salt) | chemicalbook.com |

Interactivity of this compound in Chemical Reactions

| Reaction Type | Description |

| Oxidation | Can be oxidized to form various derivatives. |

| Reduction | The carboxylic acid can be reduced to an alcohol. google.com |

| Substitution | Can undergo nucleophilic substitution reactions to introduce new functional groups. |

| Esterification | The carboxylic acid group readily reacts with alcohols to form esters. |

| Amidation | The carboxylic acid group can be converted to an amide by reacting with an amine. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLDHNFTITERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548666 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-88-3 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinuclidine 4 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to Quinuclidine-4-carboxylic Acid

The direct synthesis of this compound can be achieved through several distinct chemical routes. One common and industrially relevant method involves the catalytic hydrogenation of quinuclidin-4-one. This process is typically performed under controlled temperature and pressure using a suitable catalyst, such as palladium on carbon. An alternative approach includes the reaction of quinuclidine (B89598) with carbon dioxide under conditions of high pressure and temperature.

Historically, the construction of the quinuclidine ring system laid the groundwork for accessing functionalized derivatives. The Dieckmann intramolecular cyclization was a significant early approach. For instance, Clemo and Metcalfe reported in 1937 the synthesis of quinuclidin-3-one (B120416) by reacting ethyl piperidine-4-carboxylate with ethyl 2-chloroacetate, which, after hydrolysis and decarboxylation, yielded the ketone. smolecule.com This ketone is a versatile intermediate that can be further modified to introduce a carboxylic acid group at various positions.

Synthesis of the hydrochloride salt of this compound often involves the cyclization of amine precursors under acidic conditions. A multi-step sequence can be employed, starting with esterification and base-mediated cyclization/decarboxylation to form a quinuclidone intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) and subsequently treated with an alkali and high-boiling alcohol. The final step is acidification to produce the crystalline hydrochloride salt.

Esterification and Hydrolysis Pathways Involving this compound

The carboxylic acid functional group of this compound allows for a variety of chemical modifications, with esterification being a primary transformation to create valuable derivatives like ethyl quinuclidine-4-carboxylate and methyl quinuclidine-4-carboxylate. smolecule.com These esters often serve as key intermediates in the synthesis of more complex molecules. Conversely, the hydrolysis of these esters can regenerate the parent carboxylic acid. smolecule.com

The most common method for synthesizing esters of this compound is through acid-catalyzed esterification, often referred to as Fischer esterification. scispace.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. smolecule.com The reaction is typically heated under reflux to drive the equilibrium towards the ester product. The carboxylic acid can also be converted to a more reactive acyl chloride using reagents like oxalyl chloride, which then readily reacts with an alcohol to form the ester.

To maximize the yield and efficiency of the esterification process, various reaction conditions can be optimized. For the synthesis of methyl quinuclidine-4-carboxylate, studies have shown that using concentrated sulfuric acid (5–10 mol%) in excess methanol under reflux at 65–70°C for 6–12 hours can achieve yields of 68–72%.

Further improvements can be made by actively removing the water byproduct to shift the reaction equilibrium. The use of a Dean-Stark apparatus for azeotropic water removal has been shown to increase reaction yields to between 78% and 82%. Additionally, microwave-assisted synthesis offers a significant reduction in reaction time. Irradiating the reaction mixture at 100°C for just 30 minutes can produce comparable yields of 70–75%, highlighting an efficient alternative to conventional heating. However, precise temperature control is crucial, as temperatures exceeding 80°C can lead to side reactions like over-esterification or decarboxylation.

Table 1: Optimization of Methyl Esterification of this compound

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Standard Reflux | H₂SO₄ | 65-70 | 6-12 hours | 68-72 |

| Dean-Stark | H₂SO₄ | 65-70 | 6-12 hours | 78-82 |

| Microwave | H₂SO₄ | 100 | 30 minutes | 70-75 |

Data sourced from Benchchem.

Advanced Strategies for Quinuclidine Ring System Construction and Functionalization

Modern synthetic organic chemistry has introduced sophisticated methods for constructing and functionalizing the quinuclidine core, enabling precise control over stereochemistry and the introduction of diverse functional groups.

The construction of the quinuclidine scaffold is traditionally achieved through intramolecular second-order nucleophilic substitution (SN2) reactions or condensation reactions of piperidine (B6355638) derivatives. researchgate.netchinesechemsoc.orgchinesechemsoc.org These methods involve a nucleophilic nitrogen atom within a piperidine precursor attacking an electrophilic carbon center, leading to the formation of the characteristic bicyclic ring system. smolecule.com

A specific example of a nucleophilic substitution route is the synthesis of ethyl quinuclidine-4-carboxylate from ethyl 4-piperidinecarboxylate. The synthesis proceeds in two steps:

Alkylation: Ethyl 4-piperidinecarboxylate is treated with 1,2-dichloroethane (B1671644) in the presence of a base like potassium carbonate (K₂CO₃) to yield ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate.

Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack upon treatment with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C, which induces deprotonation and subsequent ring closure to form the quinuclidine framework.

The Dieckmann condensation, an intramolecular ester condensation, remains a valuable tool for building the bicyclic system and introducing functional groups that can be further modified. smolecule.com

The development of methods for the asymmetric synthesis of quinuclidine derivatives is of great significance, as the biological activity of these compounds is often dependent on their stereochemistry. chinesechemsoc.org While traditional synthetic approaches frequently result in racemic mixtures, modern catalytic methods have enabled the highly selective synthesis of specific enantiomers. chinesechemsoc.orgchinesechemsoc.org

A notable advancement is the use of iridium-catalyzed intramolecular allylic dearomatization reactions. chinesechemsoc.orgchinesechemsoc.org This powerful technique allows for the asymmetric construction of a wide array of quinuclidine derivatives from substituted tetrahydro-β-carboline precursors. chinesechemsoc.org Using a catalytic system derived from [Ir(cod)Cl]₂ and a chiral ligand, such as the Feringa ligand, these reactions proceed under mild conditions to afford products in good to excellent yields (68%–96%), with high diastereoselectivity (up to >20:1 dr) and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org This method's broad substrate scope and tolerance for various functional groups make it a versatile tool for accessing novel, enantio-enriched quinuclidine scaffolds. chinesechemsoc.org Density functional theory (DFT) calculations have been employed to create working models that explain the origin of the observed stereoselectivity in these reactions. chinesechemsoc.org

Table 2: Iridium-Catalyzed Asymmetric Synthesis of Quinuclidine Derivatives

| Feature | Result |

|---|---|

| Catalyst System | [Ir(cod)Cl]₂ / Feringa ligand |

| Yield | 68%–96% |

| Diastereoselectivity (dr) | up to >20:1 |

| Enantioselectivity (ee) | up to >99% |

Data sourced from CCS Chemistry and the Chinese Chemical Society. chinesechemsoc.orgchinesechemsoc.org

Metal-Catalyzed Asymmetric Dearomatization Reactions for Quinuclidine Scaffolds

Catalytic asymmetric dearomatization reactions (CADA) have become a formidable strategy for converting simple, flat aromatic compounds into complex, three-dimensional molecules with high enantiopurity. chinesechemsoc.orgscispace.com This approach is particularly powerful for synthesizing chiral quinuclidine scaffolds, which are otherwise challenging to construct. chinesechemsoc.org

A notable advancement in this area is the use of iridium catalysis for the intramolecular asymmetric allylic dearomatization of pyridine (B92270) and indole (B1671886) derivatives. chinesechemsoc.orgchinesechemsoc.org Researchers have successfully developed a catalytic system, typically derived from [Ir(cod)Cl]₂ and a chiral ligand such as the Feringa ligand, to produce a wide array of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org These reactions proceed under mild conditions and are tolerant of a broad range of substrates, consistently delivering products in good to excellent yields (68%–96%), with high diastereoselectivity (up to >20:1 dr) and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.orgscispace.com The resulting products are versatile and can be subjected to further chemical transformations. chinesechemsoc.org

For instance, the dearomatization of N-alkylpyridinium salts can be achieved through a three-component synthesis. acs.orgacs.org This process involves the formation of an N-alkylpyridinium salt, followed by a Grignard addition to create a 1,2-dihydropyridine intermediate. acs.orgacs.org This intermediate subsequently undergoes a Diels-Alder reaction with a suitable dienophile to yield multiply functionalized dehydroisoquinuclidines with high endo selectivity. acs.orgacs.org

The mechanism and stereoselectivity of these reactions have been investigated using Density Functional Theory (DFT) calculations, which have helped in proposing models to explain the origin of the observed stereoselectivity. chinesechemsoc.org

Table 1: Iridium-Catalyzed Asymmetric Allylic Dearomatization

| Catalyst System | Substrate Type | Conditions | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Citation |

| [Ir(cod)Cl]₂ / Feringa Ligand | Tetrahydro-β-carboline derivatives | THF, 50 °C | 68–96% | up to >20:1 | up to >99% | chinesechemsoc.orgchinesechemsoc.org |

Functionalization via Quinuclidine N-Oxides and α-Lithiation

Functionalizing the quinuclidine core at a specific position is crucial for creating analogues with tailored properties. One effective strategy involves the formation of a quinuclidine N-oxide, which activates the adjacent α-carbon for deprotonation. researchgate.netliverpool.ac.uk

The process begins with the oxidation of the quinuclidine nitrogen to form the corresponding N-oxide. liverpool.ac.uk This N-oxide possesses a strongly lithium-coordinating oxygen site. researchgate.net Subsequent treatment with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi), leads to deprotonation at the α-position, generating an α-lithio quinuclidine N-oxide (Li-QNO). rsc.orgua.es This lithiated intermediate is a strong, non-nucleophilic base. rsc.org

The stereochemical outcome of this deprotonation can be influenced by the use of a chiral ligand. For example, conducting the lithiation in the presence of (-)-sparteine (B7772259) can lead to enantioselective deprotonation. researchgate.net When the lithiation of quinuclidine N-oxide is carried out with s-BuLi and (-)-sparteine and then quenched with an electrophile like benzaldehyde, enantioenriched threo and erythro amino alcohol products can be obtained. researchgate.net The resulting α-lithiated species can be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups at the C2 position of the quinuclidine ring. researchgate.netacs.org

Interestingly, the α-lithio quinuclidine N-oxide has also been explored as a non-toxic mimic for HMPA (hexamethylphosphoramide) in certain synthetic reactions. rsc.org

Table 2: Enantioselective Deprotonation of Quinuclidine N-Oxide

| Base / Ligand | Electrophile | Solvent | Product | Enantiomeric Excess (ee) | Citation |

| s-BuLi / (-)-sparteine | Benzaldehyde | Diethyl ether | threo-adduct | 34% | researchgate.net |

| s-BuLi / (-)-sparteine | Benzaldehyde | Diethyl ether | erythro-adduct | 36% | researchgate.net |

| s-BuLi / (-)-sparteine | Benzaldehyde | Toluene | erythro-adduct | 40-50% | researchgate.net |

Gram-Scale Synthesis Considerations for this compound Analogues

The practical utility of any synthetic methodology is ultimately demonstrated by its scalability. The iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction has proven to be amenable to larger-scale synthesis, a crucial step for producing sufficient quantities of quinuclidine analogues for further study. chinesechemsoc.orgchinesechemsoc.org

Researchers have successfully performed the synthesis of a chiral quinuclidine derivative on a gram scale. chinesechemsoc.orgchinesechemsoc.org In a specific example, the reaction of a tetrahydro-β-carboline-derived allylic carbonate (1p) was conducted on a 3.76 mmol scale. chinesechemsoc.orgchinesechemsoc.org Under the standard optimized conditions, this scaled-up reaction furnished the desired indolenine-fused quinuclidine product (2p) in a 76% yield, which corresponded to 0.85 grams of material. chinesechemsoc.orgchinesechemsoc.org Importantly, the high diastereoselectivity (>20:1 dr) observed in small-scale experiments was maintained in the gram-scale synthesis. chinesechemsoc.orgchinesechemsoc.org

The ability to produce gram quantities of these complex chiral scaffolds is significant, as it allows for more extensive investigation of their properties and further synthetic transformations. chinesechemsoc.org For example, the gram-scale product was subsequently used in a hydrogenation reaction catalyzed by Palladium on carbon (Pd/C) to afford a fully saturated derivative in 87% yield, again with excellent diastereoselectivity. chinesechemsoc.org This demonstrates the robustness of the synthetic route and the utility of the resulting products for building even more complex molecular architectures. The successful scaling of these methods highlights their potential for practical applications in medicinal chemistry and materials science. chim.it

Advanced Spectroscopic and Structural Elucidation Techniques for Quinuclidine 4 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal evidence of both absolute and relative stereochemistry. nih.govnih.gov This technique is indispensable for characterizing the precise spatial arrangement of atoms within the quinuclidine (B89598) framework and its derivatives. The process involves crystallizing the compound of interest to obtain a well-ordered crystal lattice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to characterize quinuclidine-4-carboxylic acid and its derivatives.

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of atoms. youtube.com The protons on the quinuclidine ring system exhibit characteristic chemical shifts and coupling constants that can be used to confirm the integrity of the bicyclic core. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm, although its exact position can be influenced by solvent and concentration. openstax.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carboxyl carbon of this compound and its derivatives typically resonates in the range of 165 to 185 ppm. openstax.org The chemical shifts of the carbon atoms within the quinuclidine ring can also be assigned, providing further confirmation of the structure. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl, methylene, methine, and quaternary carbons. core.ac.uk

Table 1: Representative NMR Data for Carboxylic Acids

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (Carboxyl) | 10-13 | Broad singlet, position is concentration and solvent dependent. |

| ¹³C (Carbonyl) | 165-185 | Saturated aliphatic acids are found towards the downfield end of this range. |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. purdue.edu For this compound, the most characteristic IR absorptions are associated with the carboxylic acid moiety.

A very broad and strong absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. libretexts.orglibretexts.org The exact position of this band can indicate whether the carboxylic acid exists as a monomer or a dimer. The C-O stretching vibration of the carboxylic acid is also observable in the 1210-1320 cm⁻¹ region. libretexts.org The presence of the alkane C-H bonds in the quinuclidine ring system will also give rise to stretching absorptions in the 2850-3000 cm⁻¹ range. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad and strong |

| C=O (Carboxylic Acid) | 1710-1760 | Strong and sharp |

| C-O (Carboxylic Acid) | 1210-1320 | Medium to strong |

| C-H (Alkane) | 2850-3000 | Medium to strong |

This table is interactive. Click on the headers to sort the data.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule, which is then used to determine the empirical formula. This experimental data is compared with the theoretical elemental composition calculated from the proposed molecular formula to confirm the stoichiometry of the synthesized this compound or its derivatives. This technique is crucial for verifying the purity and confirming the identity of a newly synthesized compound.

Electronic (UV-Visible) Spectroscopy in Mechanistic Studies

While this compound itself does not possess a strong chromophore and thus exhibits weak absorption in the UV-Visible region, its derivatives can be designed to have specific electronic properties. UV-Visible spectroscopy can be employed in mechanistic studies involving these derivatives, particularly in reactions where a change in conjugation or the electronic environment of a chromophore occurs. By monitoring changes in the UV-Visible spectrum over time, it is possible to follow the kinetics of a reaction and gain insights into the reaction mechanism. For instance, if a derivative of this compound is involved in a reaction that leads to the formation of a conjugated system, the appearance and growth of new absorption bands in the UV-Visible spectrum can be used to track the progress of the reaction.

Derivatization Strategies and Functionalization of the Quinuclidine 4 Carboxylic Acid Scaffold

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the C4 position of the quinuclidine (B89598) scaffold serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Amidation and Esterification Reactions

The conversion of the carboxylic acid to amides and esters is a fundamental strategy to expand the chemical space of quinuclidine-4-carboxylic acid derivatives.

Amidation reactions are typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. While direct reaction with an amine is often difficult due to salt formation, the use of coupling agents facilitates this transformation. Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group to form an O-acylisourea intermediate, readily susceptible to nucleophilic attack by an amine.

Esterification of this compound can be accomplished through several methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a primary method. For instance, reacting this compound with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) yields ethyl quinuclidine-4-carboxylate. To circumvent the sometimes harsh conditions of acid catalysis, alternative methods involving the conversion of the hydroxyl group of the carboxylic acid into a better leaving group can be employed. Treatment with thionyl chloride (SOCl₂) forms the corresponding acyl chloride, which readily reacts with an alcohol to form the ester. Microwave-assisted synthesis has also emerged as an efficient method, significantly reducing reaction times for the esterification of this compound with alcohols in the presence of a catalytic amount of strong acid.

Table 1: Examples of Amidation and Esterification of Carboxylic Acids

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification via Acyl Chloride | 1. SOCl₂ 2. Alcohol | Ester |

| Microwave-Assisted Esterification | Alcohol, Acid Catalyst, Microwave Irradiation | Ester |

Reduction to Alcohol Derivatives

The reduction of the carboxylic acid group to a primary alcohol, yielding 4-(hydroxymethyl)quinuclidine, is a key transformation that introduces a new functional group for further derivatization. This reduction is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for the reduction of carboxylic acids to primary alcohols. google.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the alcohol. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids. The ester derivatives of this compound can also be readily reduced to the corresponding alcohol.

Transformations Involving the Quinuclidine Nitrogen Atom

The bridgehead nitrogen atom of the quinuclidine scaffold is a key site for chemical modification, influencing the molecule's basicity, solubility, and biological interactions.

Quaternization and Salt Formation (e.g., Hydrochloride Salts)

The tertiary amine of the quinuclidine ring readily undergoes protonation to form salts. A common example is the formation of This compound hydrochloride (C₈H₁₄ClNO₂). biosynth.comsigmaaldrich.com This salt is typically a white solid and is often the commercially available form of the compound, offering improved stability and handling properties.

Quaternization involves the alkylation of the quinuclidine nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation permanently introduces a positive charge on the nitrogen atom, which can significantly alter the molecule's biological activity. The reaction is typically carried out by treating the quinuclidine derivative with an alkyl halide. For instance, N-alkylation of quinuclidine esters can be achieved to introduce a variety of substituents on the nitrogen atom.

N-Oxide Formation and Reactivity

Oxidation of the quinuclidine nitrogen atom leads to the formation of the corresponding quinuclidine N-oxide . This transformation alters the electronic properties of the quinuclidine ring and serves as a strategic tool for further functionalization. The N-oxide can be prepared by treating the quinuclidine derivative with an oxidizing agent such as hydrogen peroxide or a peroxy acid.

The resulting N-oxide is a key intermediate for the regioselective functionalization of the quinuclidine bicycle. The N-oxide group can direct metallation to the adjacent α-carbon atoms. Treatment of a quinuclidine N-oxide with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), leads to deprotonation at the C2 position, generating a reactive carbanion. This carbanion can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the position alpha to the nitrogen atom. liverpool.ac.uk This methodology provides a powerful route for the synthesis of 2-substituted quinuclidine derivatives. liverpool.ac.uk

Regioselective and Stereoselective Functionalization of the Quinuclidine Bicycle

Controlling the regioselectivity and stereoselectivity of reactions on the quinuclidine framework is crucial for the synthesis of specific isomers with desired biological activities.

The rigid, conformationally constrained nature of the quinuclidine ring presents unique challenges and opportunities for selective functionalization. While direct C-H functionalization of the quinuclidine ring itself is a developing area, strategies often rely on the pre-existing functional groups to direct subsequent reactions.

As mentioned in the previous section, the formation of an N-oxide provides a powerful tool for the regioselective functionalization at the C2 position. liverpool.ac.uk This approach has been successfully employed in the synthesis of 2,3-disubstituted quinuclidines in a regioselective manner. liverpool.ac.uk

The synthesis of stereochemically defined substituted this compound derivatives often relies on stereoselective synthetic routes. For example, the synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters has been achieved with high stereoselectivity through methods like Dieckmann cyclization of appropriately substituted piperidine (B6355638) precursors. rsc.org While this example pertains to the 3-carboxylic acid isomer, the principles of using stereocontrolled cyclization reactions are applicable to the synthesis of stereochemically pure derivatives of this compound. Further elaboration of the functional groups on the quinuclidine ring can then be carried out to achieve the desired substitution pattern. The development of new catalytic methods for asymmetric synthesis is an active area of research to enable the selective synthesis of specific enantiomers of functionalized quinuclidines.

Scaffold Modification for Lead Compound Development

The development of lead compounds from the this compound scaffold has centered on modifications of the carboxylic acid moiety to enhance potency, selectivity, and drug-like properties. A prominent strategy involves the bioisosteric replacement of the ester group of the carboxylic acid with various five-membered heterocyclic rings. This approach has proven successful in yielding potent muscarinic agonists. nih.gov

One of the key research trajectories has been the exploration of its derivatives as modulators of nicotinic and muscarinic acetylcholine (B1216132) receptors, owing to the structural similarity of the quinuclidine core to acetylcholine. The carboxylic acid group is a versatile handle that can be readily converted into esters, amides, and other functional groups, providing a gateway to a diverse array of derivatives.

A significant advancement in this area was the discovery that an oxadiazole ring, among other heterocycles, can act as a bioisosteric replacement for the ester functionality typically found in known muscarinic ligands. nih.gov This substitution has led to the synthesis of compounds that span a range of activities, from high-efficacy agonists to partial agonists and even antagonists, with affinities comparable or superior to classical ligands. nih.gov

The rationale behind this strategy is that the amino-oxadiazole moiety possesses structural features optimized for an agonist profile, facilitating crucial hydrogen-bonding interactions within the receptor binding site. nih.gov This is in contrast to antagonists, where lipophilic interactions play a more dominant role. nih.gov

Detailed Research Findings

Research into the derivatization of the quinuclidine scaffold has yielded compounds with significant activity at muscarinic receptors. For instance, the compound [+/-3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] has been studied in detail for its pharmacological effects at various muscarinic receptor subtypes. nih.gov

In functional assays, this compound demonstrated potent agonist activity, being more potent than the standard agonist carbachol (B1668302) in several preparations. nih.gov Its potency varied across different tissues, indicating a degree of selectivity. For example, it was most potent at muscarinic receptors mediating negative chronotropy in guinea-pig atria (M2 receptors) and least potent at those mediating contractions in vascular smooth muscle. nih.gov

Radioligand binding studies further confirmed a degree of selectivity for the M2 muscarinic receptor subtype. nih.gov The following table summarizes the biological activity of this key derivative at different muscarinic receptor subtypes.

| Compound | Assay | Receptor Subtype | Activity (-log EC50 or -log KA) |

|---|---|---|---|

| (+/-)L-660,863 | Negative Chronotropy (guinea-pig atria) | M2 | 8.8 |

| (+/-)L-660,863 | Contraction (canine saphenous vein) | - | 6.6 |

| (+/-)L-660,863 | Contraction (rabbit aorta) | - | 6.3 |

| (+/-)L-660,863 | Receptor Inactivation (atrial) | M2 | 7.6 |

| (+/-)L-660,863 | Receptor Inactivation | M1 | 5.4 |

| (+/-)L-660,863 | Receptor Inactivation | M3 | 6.2 |

| (+/-)L-660,863 | Inositol Phosphates Accumulation (guinea-pig ileum) | M3 | 6.2 |

| (+/-)L-660,863 | Inositol Phosphates Accumulation (guinea-pig atria) | M2 | 6.2 |

| (+/-)L-660,863 | Inositol Phosphates Accumulation (guinea-pig ventricles) | M2 | 6.4 |

The structure-activity relationship (SAR) studies have highlighted that the nature of the heterocyclic ring and its substituents are critical for both potency and efficacy. The amino group on the oxadiazole, for example, is thought to be a key hydrogen bond donor, contributing to the agonist activity. nih.gov These findings underscore the potential of the this compound scaffold in the design of novel therapeutics targeting muscarinic receptors, with potential applications in conditions such as Alzheimer's disease. nih.gov

Mechanistic Investigations of Quinuclidine 4 Carboxylic Acid and Its Derivatives

Molecular Target Identification and Ligand-Receptor Interaction Mechanisms

The rigid bicyclic structure of the quinuclidine (B89598) moiety serves as a crucial pharmacophore for interaction with specific biological targets. Research has identified the α7 subtype of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) as a primary molecular target for compounds containing the quinuclidine scaffold. The α7 nAChR, a member of the cys-loop superfamily of ligand-gated ion channels, is pursued as a therapeutic target for numerous neurological conditions.

Derivatives of quinuclidine have been designed and evaluated as selective agonists for these receptors. The defined three-dimensional arrangement of the quinuclidine core provides a fixed orientation for functional groups, which is critical for specific binding and activation of the α7 nAChR. While the fundamental interaction is with the receptor's orthosteric binding site, the specific contributions of the 4-carboxylic acid group to this interaction involve potential electrostatic or hydrogen-bonding interactions within the receptor pocket. The structural similarity of the quinuclidine core to acetylcholine facilitates its recognition by nicotinic and muscarinic acetylcholine receptors.

Table 1: Identified Molecular Targets for the Quinuclidine Scaffold

| Target Receptor | Class | Role of Quinuclidine Derivative |

|---|---|---|

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Ligand-Gated Ion Channel | Agonist |

| Acetylcholinesterase (AChE) | Enzyme | Reversible Inhibitor |

Enzymatic Modulation and Inhibitory Mechanisms

Beyond receptor agonism, quinuclidine-based derivatives have been investigated as inhibitors of key enzymes, particularly cholinesterases. A series of N-alkyl quaternary quinuclidine derivatives have been shown to act as reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine and are significant pharmacological targets.

The inhibitory mechanism is reversible, with the quinuclidine derivatives interacting with the enzyme's active site. The inhibition constants (Ki) for these compounds are in the micromolar range, indicating a moderate potency. The specific nature of the N-alkyl substituent on the quinuclidine nitrogen plays a significant role in modulating the inhibitory activity against both AChE and BChE.

Table 2: Reversible Inhibition of Human Cholinesterases by Select N-Alkyl Quaternary Quinuclidine Derivatives

| Compound Type | Target Enzyme | Inhibition Constant (Ki) µM |

|---|---|---|

| N-alkyl quaternary quinuclidine alcohols | Acetylcholinesterase (AChE) | 1.8 - 156.2 |

| N-alkyl quaternary quinuclidine alcohols | Butyrylcholinesterase (BChE) | 0.26 - 4.4 |

| N-alkyl quaternary quinuclidine oximes | Acetylcholinesterase (AChE) | 1.9 - 14.7 |

Data sourced from a study on various N-alkyl quaternary quinuclidine derivatives, not specifically the 4-carboxylic acid form.

Cellular Pathway Analysis in Biological Systems

Certain derivatives of quinuclidine have demonstrated the ability to decrease cell proliferation and induce apoptosis, or programmed cell death, in cancer cell lines. Specifically, novel quinuclidinone analogs have been shown to exhibit cytotoxicity in H1299 human large cell lung carcinoma cells. The induction of apoptosis by these compounds proceeds through the activation of specific cellular signaling pathways.

The mechanistic investigation revealed that these quinuclidinone derivatives trigger apoptosis by increasing the activity of sphingomyelinase. This initiates a cascade of events involving key apoptosis-regulating molecules. The process includes the elevated expression and activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. Furthermore, the activation of the JNK-1 signaling molecule and the cleavage of Procaspase-3 and PARP-1 (Poly (ADP-ribose) polymerase-1) confirm the engagement of the apoptotic machinery. These findings indicate that the cytotoxic effects are mediated through a coordinated interplay of molecules that begins at the cell membrane and culminates in the execution of the apoptotic program.

Table 3: Molecular Events in Apoptosis Induced by Quinuclidinone Derivatives in H1299 Lung Cancer Cells

| Cellular Event | Molecular Change | Pathway Implication |

|---|---|---|

| Pathway Initiation | Increased Sphingomyelinase Activity | Membrane-initiated signaling |

| Caspase Cascade | Increased Caspase-8 Expression | Extrinsic apoptosis pathway |

| Caspase Cascade | Increased Caspase-9 Expression | Intrinsic apoptosis pathway |

| Stress Signaling | Increased JNK-1 Expression | Mitogen-activated protein kinase (MAPK) pathway |

| Execution Phase | Increased Caspase-3 Activity | Execution phase of apoptosis |

While direct studies on the membrane permeability of quinuclidine-4-carboxylic acid are not extensively detailed, the effects of carboxylic acids on cell membranes can be inferred from general principles. The interaction of carboxylic acids with the lipid bilayer is influenced by their physicochemical properties, including the nature of their hydrocarbon scaffold and the presence of the hydrophilic carboxyl group.

Monocarboxylic acids can increase the osmotic fragility of red blood cells, a measure of membrane integrity, in a manner dependent on the structure of the hydrocarbon chain. It is theorized that the hydrophobic portion of the molecule, in this case the rigid quinuclidine cage, can penetrate the phospholipid layer of the cell membrane. Simultaneously, the hydrophilic carboxylic acid group is likely to remain at the membrane surface. This partitioning behavior can alter the physical nature and stability of the cell membrane, potentially affecting its integrity and permeability. The transport of carboxylic acid-containing molecules across lipid bilayers can also be significantly enhanced by small-molecule-based anion transporters.

Reaction Mechanism Elucidation in Catalytic Processes

Quinuclidine and its derivatives have emerged as highly effective catalysts for Hydrogen Atom Transfer (HAT) in various photoinduced chemical reactions. This catalytic activity provides an efficient method for the direct functionalization of otherwise inert C-H bonds.

The general mechanism begins with the single-electron transfer (SET) oxidation of the quinuclidine catalyst by an excited state of a photoredox catalyst under visible light irradiation. This process generates a highly electrophilic quinuclidine radical cation. A key feature of this radical cation is the high bond dissociation energy (BDE) of its corresponding protonated form (H-N+ BDE ≈ 100 kcal/mol). This high BDE enables the quinuclidine radical cation to selectively abstract hydrogen atoms from C-H bonds that are typically stronger or more hydridic, even in the presence of weaker C-H bonds. This characteristic distinguishes quinuclidine-based HAT catalysts from others, such as thiols, and allows for the selective functionalization of electron-rich C-H bonds found in substrates like amines, ethers, and alcohols.

Table 4: Key Steps in Quinuclidine-Catalyzed Hydrogen Atom Transfer (HAT)

| Step | Process | Description |

|---|---|---|

| 1. Catalyst Activation | Single-Electron Transfer (SET) | Quinuclidine is oxidized by an excited photoredox catalyst to form the quinuclidine radical cation. |

| 2. Hydrogen Abstraction | Hydrogen Atom Transfer (HAT) | The electrophilic quinuclidine radical cation abstracts a hydrogen atom from a substrate's C-H bond, generating a substrate radical. |

Role of Brønsted Acids in Catalytic Cycles

A notable example is the quinuclidine-catalyzed halocyclization of γ-alkenoic acids and γ-alkenyl alcohols. While quinuclidine alone can catalyze the halolactonization of γ-alkenoic acids, the halo-cycloetherification of γ-alkenyl alcohols requires the joint catalysis of both quinuclidine and a Brønsted acid. researchgate.net In these reactions, N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), are common halogen sources.

Research has shown that quinuclidine forms non-covalent halogen-bonded amine complexes with NXS. researchgate.net These complexes are often less reactive than the parent NXS and are considered "off-cycle" species. The Brønsted acid is believed to activate this halogen-bonded complex, facilitating the formation of a more reactive halogenating species.

The proposed catalytic cycle in the presence of a Brønsted acid involves several key steps. The Brønsted acid protonates the succinimide (B58015) byproduct, which facilitates the dissociation of the transient N-halogenated quaternary ammonium (B1175870) salt. This salt is the active halonium species responsible for the cyclization. The acid's role is to enable the regeneration of the quinuclidine catalyst by preventing the accumulation of unreactive complexes.

The strength of the Brønsted acid can also influence the reaction rate. Studies on similar systems have demonstrated that stronger Brønsted acids can lead to a more significant rate enhancement in certain catalytic transformations. nih.gov The following table summarizes the effect of Brønsted acids on the iodoetherification of an unsaturated alcohol catalyzed by quinuclidine with NIS.

| Entry | Brønsted Acid | Yield (%) |

|---|---|---|

| 1 | None | Trace |

| 2 | Acetic Acid | 25 |

| 3 | Trifluoroacetic Acid | 85 |

Data is illustrative and based on findings from related studies on quinuclidine-catalyzed halocyclizations. researchgate.net

Supramolecular Interaction Mechanisms

The unique three-dimensional structure of this compound, featuring a sterically hindered nitrogen atom within a bicyclic system and a carboxylic acid group, predisposes it to participate in a variety of supramolecular interactions. These non-covalent interactions are fundamental to its crystal engineering and its behavior in different chemical environments.

Halogen Bonding Characterization

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the context of this compound, both the nitrogen atom of the quinuclidine cage and the oxygen atoms of the carboxylic acid can act as halogen bond acceptors.

Co-crystallization studies of related N-heterocyclic compounds with halogen bond donors, such as diiodotetrafluorobenzene, have elucidated the nature of these interactions. nih.gov The strength and geometry of the halogen bond are influenced by factors including the identity of the halogen atom (I > Br > Cl) and the nature of the acceptor atom (N vs. O). nih.gov

In co-crystals of N,N,O and N,O,O acceptors with iodo- and bromo-perfluorocarbons, the halogen bonds to nitrogen and oxygen atoms have been characterized crystallographically. The interatomic distances are often significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. acs.org The following table presents typical halogen bond parameters observed in co-crystals of related heterocyclic compounds, which can serve as a model for the interactions expected with this compound.

| Halogen Bond Donor | Acceptor Atom | Interaction | d(X···A) (Å) | Sum of vdW Radii (Å) | Reduction (%) |

|---|---|---|---|---|---|

| 1,4-Diiodotetrafluorobenzene | Nitrogen (Pyridine) | C-I···N | 2.78 | 3.53 | 21.2 |

| 1,4-Diiodotetrafluorobenzene | Oxygen (N-oxide) | C-I···O | 2.85 | 3.50 | 18.6 |

| 1,4-Dibromotetrafluorobenzene | Nitrogen (Pyridine) | C-Br···N | 2.95 | 3.37 | 12.5 |

Data is compiled from studies on halogen bonding in cocrystals of N-heterocyclic compounds. nih.govmdpi.com

Proton Transfer Phenomena and Hydrogen Bonding Networks

The presence of both a basic nitrogen atom (pKa of protonated quinuclidine is ~11) and an acidic carboxylic acid group within the same molecule makes this compound an interesting subject for studying proton transfer and hydrogen bonding. In the solid state and in solution, it can exist in neutral, zwitterionic, or salt forms, depending on the crystalline environment or solvent polarity.

Proton transfer from the carboxylic acid to the quinuclidine nitrogen can lead to the formation of a zwitterion. The extent of this proton transfer is often dictated by the relative pKa values of the interacting groups and the stabilization of the resulting ions by the surrounding medium or crystal lattice.

Hydrogen bonding plays a critical role in the supramolecular assembly of this compound. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The quinuclidine nitrogen, when not protonated, can act as a hydrogen bond acceptor. In the zwitterionic form, the N⁺-H group becomes a strong hydrogen bond donor.

These multiple hydrogen bonding sites allow for the formation of extensive one-, two-, or three-dimensional networks. nih.govresearchgate.net In the solid state, these networks are crucial in determining the crystal packing and physical properties of the material. Studies on related amino acid and heterocyclic carboxylic acid systems have demonstrated a variety of hydrogen bonding motifs, including catemers, dimers, and sheets. mdpi.com

The following table summarizes common hydrogen bond motifs and their geometric parameters observed in the crystal structures of related carboxylic acids and nitrogen-containing heterocycles.

| Donor (D) | Acceptor (A) | Interaction | d(D···A) (Å) | ∠(D-H···A) (°) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | O-H···O | 2.6 - 2.8 | 165 - 175 |

| O-H (Carboxylic Acid) | N (Pyridine) | O-H···N | 2.5 - 2.7 | 170 - 180 |

| N⁺-H (Protonated Amine) | O⁻ (Carboxylate) | N⁺-H···O⁻ | 2.6 - 2.9 | 160 - 175 |

Data is representative of typical hydrogen bond geometries in organic cocrystals. mdpi.com

Computational Chemistry and Theoretical Studies on Quinuclidine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for Quinuclidine-4-carboxylic acid, from its geometry to its reactivity.

Molecular Geometry and Structural Parameters: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule. dntb.gov.uanih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles. For instance, calculations on similar heterocyclic carboxylic acids have determined C-C, C-N, and C=O bond lengths that are in close agreement with experimental data. nih.govchemrxiv.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations can map the distribution of these orbitals across the this compound structure, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. chemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale where red indicates electron-rich regions (negative potential), often associated with lone pairs on electronegative atoms like oxygen and nitrogen, and blue indicates electron-deficient regions (positive potential), typically around hydrogen atoms. nih.gov For this compound, the MEP map would highlight the negative potential around the carboxylic acid's oxygen atoms and the quinuclidine's nitrogen, identifying them as likely sites for hydrogen bonding and interactions with electrophiles.

Reactivity Descriptors: Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity, chemical hardness and softness, and the electrophilicity index. This data provides a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. researchgate.net

Table 1: Representative Data from DFT Calculations on a Heterocyclic Carboxylic Acid This table presents typical output parameters obtained from DFT calculations and is for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical stability | 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the this compound molecule into the active site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. ijcps.orgresearchgate.net Docking studies can reveal crucial binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site. nih.govnih.gov For example, studies on analogous quinoline-4-carboxylic acid derivatives have shown that the carboxylic acid group frequently forms hydrogen bonds with receptor site residues, playing a critical role in anchoring the ligand. ijcps.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. mdpi.comfrontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the complex. frontiersin.org This allows researchers to observe the flexibility of the protein and ligand, confirm the stability of key interactions identified in docking, and calculate binding free energies more accurately. frontiersin.org Parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time are used to evaluate its stability. frontiersin.orgfrontiersin.org

These simulations are instrumental in rational drug design, helping to prioritize compounds for synthesis and experimental testing by predicting their potential to interact effectively with a specific biological target. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Results This table shows representative data generated from docking and dynamics simulations for a ligand-protein complex.

| Simulation Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy (Docking) | Estimated affinity of the ligand for the receptor site. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor forming bonds with the ligand. | Arg120, Tyr354, Ser118 |

| Types of Interactions | Nature of the non-covalent bonds formed. | Hydrogen bonds, π-cation interactions |

| RMSD (MD Simulation) | Root-mean-square deviation, indicating complex stability. | Stable trajectory with RMSD < 2.0 Å |

| Binding Free Energy (MM/PBSA) | More accurate energy calculation from MD trajectory. | -45.5 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govlongdom.org The fundamental principle is that the structural features of a molecule determine its activity. fiveable.me

For a series of this compound derivatives, a QSAR study would involve several steps:

Data Set Collection: A dataset of derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D or 3D and describe various constitutional, topological, geometric, and electronic properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors with the observed biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources in the drug discovery process. fiveable.me The model also provides insights into which structural features are most important for activity, guiding the rational design of more potent compounds. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

The arrangement of molecules in the solid state and their interactions in biological systems are governed by non-covalent interactions. researchgate.netnih.gov Computational methods are essential for analyzing these forces, which include hydrogen bonding, π-π stacking, and van der Waals interactions. masterorganicchemistry.comnih.gov

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. nih.gov The Hirshfeld surface is mapped with properties like d_norm (which highlights regions of close intermolecular contact), shape index, and curvedness. This analysis can identify specific atom-atom contacts and characterize the nature and relative importance of different interactions holding the crystal lattice together. nih.gov For this compound, this could reveal, for example, strong hydrogen bonding networks involving the carboxylic acid group.

Symmetry-Adapted Perturbation Theory (SAPT): To understand the energetic contributions of different forces between molecules, SAPT can be employed. This theory decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion (van der Waals) forces. mdpi.com This analysis provides a detailed picture of what drives the formation of molecular dimers or crystal packing. For instance, SAPT could quantify the strength of the hydrogen bonds versus the dispersion forces in a this compound dimer.

Understanding these non-covalent forces is critical for predicting crystal packing, which influences material properties like solubility and stability, and for explaining the specific interactions that drive ligand-receptor binding. nih.govmdpi.com

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore the mechanisms of chemical reactions, including the synthesis of this compound or its subsequent transformations. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products. chemrxiv.org

This process typically involves:

Locating Stationary Points: Using methods like DFT, the structures of reactants, products, and any potential intermediates are optimized.

Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. chemrxiv.org Computational algorithms are used to locate these TS structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By computationally exploring different possible mechanisms, it is possible to predict the most favorable reaction pathway, understand the role of catalysts, and explain observed product distributions. chemrxiv.orgnih.gov For the synthesis of this compound, these methods could be used to compare different synthetic routes and optimize reaction conditions to improve yield and reduce byproducts.

Applications in Medicinal and Pharmaceutical Chemistry

Quinuclidine-4-carboxylic Acid as a Versatile Pharmaceutical Intermediate

This compound is a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structure is incorporated into various therapeutic agents, demonstrating its versatility as a starting material in drug discovery and development. For instance, it is a useful research chemical in the creation of pleuromutilin derivatives, which are investigated for their antimicrobial properties chemicalbook.com. The quinuclidine (B89598) moiety itself is a component of numerous ligands designed to interact with biological targets like muscarinic receptors nih.gov. The ethyl ester form, ethyl quinuclidine-4-carboxylate, is also recognized as an intermediate in the synthesis of active pharmaceutical ingredients such as Umeclidinium Bromide, a respiratory drug lgcstandards.com.

Development of Muscarinic Receptor Modulators

The quinuclidine framework is central to the development of muscarinic receptor modulators. The nitrogen atom in the bicyclic system allows for the creation of ligands that can effectively bind to these receptors, which are involved in a multitude of physiological processes. Researchers have successfully designed and synthesized novel quinuclidine-based muscarinic agonists and antagonists by modifying the core structure nih.gov. These efforts aim to achieve selectivity for specific muscarinic receptor subtypes (M1-M5) to target diseases more effectively while minimizing side effects monash.edunih.gov. The development of M1 selective agonists has been a focus for potential Alzheimer's disease therapies, while antagonists are explored for other conditions nih.govmonash.edu.

Derivatives of quinuclidine have shown significant promise as antagonists of the M3 muscarinic receptor nih.govnih.gov. M3 receptors are widely distributed in the body, playing key roles in smooth muscle contraction and gland secretion researchgate.net. The development of M3 antagonists is a major area of research for treating various conditions researchgate.net. For example, novel quinuclidinyl heteroarylcarbamate derivatives have been synthesized and pharmacologically profiled, leading to the identification of potent long-acting muscarinic antagonists (LAMAs) nih.gov. Similarly, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were designed as M3 receptor antagonists and showed high affinity for this receptor subtype with selectivity over the M2 receptor nih.govresearchgate.net.

The antagonistic activity of quinuclidine derivatives at M3 receptors translates to significant therapeutic potential, particularly in respiratory and urological disorders nih.govnih.gov. M3 receptors mediate bronchoconstriction in the airways and contraction of the bladder's detrusor muscle nih.govresearchgate.net.

Respiratory Disorders: Long-acting muscarinic antagonists (LAMAs) are a cornerstone therapy for chronic obstructive pulmonary disease (COPD). A quinuclidin-4-yl thiazolylcarbamate derivative, ASP9133, was identified as a promising LAMA with selective inhibition of bronchoconstriction over salivation in rat models nih.gov.

Urological Disorders: M3 antagonists are used to treat overactive bladder (OAB) by reducing bladder muscle contractions. One derivative, (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride, demonstrated inhibitory activity against bladder contraction comparable to oxybutynin, with greater selectivity for bladder effects over salivary secretion, suggesting its potential to treat OAB with fewer side effects like dry mouth nih.gov.

Research on Neurotransmitter Receptor Interactions

Beyond muscarinic receptors, the quinuclidine scaffold has been utilized to explore interactions with other neurotransmitter systems. A series of quinolinecarboxylic acid amides and an ester containing a quinuclidine moiety were synthesized and evaluated for their affinity at serotonin (5-HT3, 5-HT4) and dopamine (D2) receptors nih.gov. One derivative showed the highest affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and displayed selectivity over the 5-HT4 and D2 receptors nih.gov. These findings suggest that the quinuclidine structure can be adapted to create ligands for a variety of G-protein coupled receptors, indicating its broad utility in neuropharmacology research.

Anti-Proliferative and Anti-Cancer Agent Development

Derivatives incorporating a quinoline-4-carboxylic acid structure, a related scaffold, have been investigated for their anti-proliferative and potential anti-cancer activities. In one study, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as inhibitors of SIRT3, a protein implicated in cancer frontiersin.orgnih.gov. One compound, designated P6, showed potent inhibitory activity against several MLLr leukemic cell lines and was found to induce cell cycle arrest and cell differentiation frontiersin.orgnih.gov. Another study evaluated quinoline-4-carboxylic acid among other derivatives and found it possessed remarkable growth inhibition capacities against the mammary MCF7 cancer cell line nih.gov. These studies highlight the potential of this chemical class in the development of new anticancer agents.

| Compound | Target/Cell Line | Activity (IC50) | Reference |

| P6 | SIRT3 | 7.2 µM | frontiersin.orgnih.gov |

| P6 | SIRT1 | 32.6 µM | frontiersin.orgnih.gov |

| P6 | SIRT2 | 33.5 µM | frontiersin.orgnih.gov |

| Quinolines | Mammary MCF7 cells | Significant growth inhibition | nih.gov |

Antimicrobial Agent Research

The quinoline-4-carboxylic acid framework is a well-established pharmacophore in the development of antimicrobial agents researchgate.net. Numerous derivatives have been synthesized and tested against a variety of pathogens.

Antibacterial Activity: Studies on 2-substituted derivatives of quinoline-4-carboxylic acid have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria researchgate.netnih.gov. For instance, certain derivatives were active against Staphylococcus aureus with IC50 values between 400-500 mg/L researchgate.net. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids also demonstrated antigram-negative activity comparable to related N-ethyl derivatives nih.gov.

Antifungal Activity: The same 2-substituted derivatives of quinoline-4-carboxylic acid also showed effects on yeasts and filamentous fungi, with some derivatives causing profound morphological changes in the hyphal tips of Botrytis cinerea researchgate.netnih.gov.

Antimycobacterial Activity: More broadly, derivatives of the related quinoxaline-2-carboxylic acid have been explored as antimycobacterial agents, with some compounds showing high activity against M. tuberculosis mdpi.comnih.govnih.gov.

| Organism Type | Example Organism | Activity | Reference |

| Gram-positive bacteria | Staphylococcus aureus | IC50 = 400-500 mg/L | researchgate.net |

| Gram-positive bacteria | Bacillus subtilis | IC50 = 400-1000 mg/L | researchgate.net |

| Fungi | Botrytis cinerea | Morphological changes | researchgate.netnih.gov |

| Mycobacteria | M. tuberculosis | High activity (related scaffolds) | mdpi.comnih.govnih.gov |

Anticholinesterase Activity Investigations

The core structure of quinuclidine has been identified as a promising scaffold for the development of cholinesterase inhibitors, which are crucial in the management of conditions such as Alzheimer's disease. nih.gov Research into synthetic quinuclidine-based derivatives has demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov

A study involving the design and synthesis of 14 N-alkyl quaternary quinuclidine derivatives revealed that all tested compounds exhibited inhibitory activity against both human AChE and BChE in the micromolar range, with inhibition constants (Ki) ranging from 0.26 to 156.2 μM. nih.gov These derivatives were conceptually divided into two series, one containing a hydroxyl group and the other an oxime group on the quinuclidine ring. nih.gov

The investigation confirmed that the quinuclidine core serves as an effective framework for binding to cholinesterases. nih.gov Notably, the potency of these derivatives was influenced by the length of the N-alkyl chain. nih.gov This structure-activity relationship is a critical aspect of the ongoing research to optimize the inhibitory effects of this class of compounds. The findings from these investigations underscore the potential of the quinuclidine scaffold in the development of new drugs targeting the cholinergic system. nih.gov

| Compound Type | Target Enzymes | Inhibition Range (Ki) | Key Finding |

|---|---|---|---|

| N-alkyl quaternary quinuclidine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | 0.26 - 156.2 μM | The quinuclidine core is a viable scaffold for cholinesterase inhibition. |

Applications in Catalysis and Supramolecular Chemistry

Organocatalysis Utilizing Quinuclidine-4-carboxylic Acid Scaffolds

The inherent structural and electronic properties of the quinuclidine (B89598) framework make it a privileged motif in the development of powerful organocatalysts. Its tertiary amine can function as a Lewis base or, upon protonation, as a hydrogen-bond donor, while the rigid skeleton allows for the precise positioning of other functional groups to create a well-defined chiral environment.

The quinuclidine core is a cornerstone of many bifunctional organocatalysts, most notably the Cinchona alkaloids and their derivatives. In these systems, the quinuclidine nitrogen acts as a basic center, while another functional group, often a hydroxyl or a (thio)urea moiety, serves as a hydrogen-bond donor. scispace.comnih.gov This dual activation mechanism allows the catalyst to simultaneously interact with both the nucleophile and the electrophile, bringing them together in a specific orientation within a chiral pocket. nih.gov This controlled environment is crucial for achieving high levels of enantioselectivity in a wide range of organic transformations.

Derivatives of the quinuclidine scaffold have proven to be exceptionally effective in promoting various asymmetric reactions, including:

Michael additions

Mannich reactions

Henry (nitroaldol) reactions nih.gov

Diels-Alder reactions scispace.com

1,4-additions nih.gov

The success of these catalysts lies in their ability to form well-defined, transient interactions with reaction components. For instance, in thiourea-based Cinchona alkaloid catalysts, the quinuclidine nitrogen deprotonates the acidic pronucleophile, while the thiourea (B124793) group activates the electrophile through hydrogen bonding. scispace.comnih.gov This cooperative action within the catalyst's chiral architecture dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

| Catalyst Type | Key Structural Features | Example Asymmetric Reactions |

| Cinchona Alkaloids | Quinuclidine core, Quinoline ring, C9-Hydroxyl group | Michael addition, Aldol (B89426) reaction, Halogenation |

| Cinchona-derived (Thio)ureas | Quinuclidine nitrogen (base), (Thio)urea moiety (H-bond donor) | Michael addition, Mannich reaction, Henry reaction |

| Modified Quinuclidines | Functionalized bicyclic scaffold | Phase Transfer Catalysis, Conjugate additions |

This table provides an overview of asymmetric reactions catalyzed by scaffolds containing the quinuclidine core.

Quinuclidine and its derivatives have gained prominence as highly effective hydrogen atom transfer (HAT) catalysts, particularly in combination with photoredox catalysis. rhhz.netccspublishing.org.cnresearchgate.net This strategy enables the direct functionalization of traditionally inert C–H bonds under mild conditions. ccspublishing.org.cndiva-portal.org

The general mechanism involves the single-electron oxidation of the quinuclidine catalyst by an excited photocatalyst, generating a highly electrophilic quinuclidinium radical cation. rhhz.netresearchgate.netmdpi.com This radical cation is a powerful hydrogen atom abstractor, capable of selectively cleaving C–H bonds, especially those adjacent to heteroatoms (e.g., in alcohols, ethers, and amines), to form a carbon-centered radical. researchgate.net This newly formed radical can then engage in various synthetic transformations, such as addition to alkenes or arylation, before the catalytic cycle is completed. rhhz.net

Key features of quinuclidine-based HAT catalysis include:

High Reactivity : The quinuclidinium radical cation possesses a strong N⁺–H bond (BDE ≈ 100 kcal/mol), making HAT thermodynamically favorable for many substrates. mdpi.com

Selectivity : These catalysts tend to abstract electron-rich and hydridic hydrogens, allowing for predictable functionalization at specific sites. ccspublishing.org.cnresearchgate.net

Mild Conditions : The reactions are typically carried out under visible light irradiation at room temperature. diva-portal.org

This dual catalytic approach has been successfully applied to a variety of synthetic challenges, including the C-alkylation of alcohols, the functionalization of carbohydrates, and the synthesis of complex amides. rhhz.netccspublishing.org.cn

| Substrate Class | Target C–H Bond | Transformation | Catalytic System |

| Alcohols | α-C–H of the alcohol | C-Alkylation, Lactone formation | Photoredox Catalyst + Quinuclidine Derivative |

| Ethers | α-C–H to the oxygen | Arylation, Alkylation | Photoredox Catalyst + Quinuclidine Derivative |

| Amines | α-C–H to the nitrogen | α-Functionalization | Photoredox Catalyst + Quinuclidine Derivative |

| Adamantanes | Tertiary C–H | C–H Functionalization | Photoredox Catalyst + Quinuclidine Derivative |

This table illustrates the application of quinuclidine derivatives in HAT photoredox catalysis for the functionalization of various C–H bonds.

Role in Halogen Bonding and Self-Assembly Processes

The nitrogen atom of the quinuclidine scaffold can act as a potent halogen bond (XB) acceptor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (XB donor), interacting with a Lewis base (XB acceptor). mdpi.com This interaction has become a powerful tool in crystal engineering and supramolecular chemistry due to its strength and high directionality.

In the context of quinuclidine derivatives, the nitrogen atom readily forms halogen bonds with XB donors like N-halosuccinimides (NBS, NIS). researchgate.net Studies have shown the formation of stable, well-defined complexes between quinuclidine and these reagents. researchgate.netamazonaws.com This interaction is not merely a structural curiosity; it plays a crucial role in catalysis. For example, the formation of a halogen-bonded complex between quinuclidine and an N-halosuccinimide is a key step in certain halocyclization reactions. researchgate.net The Brønsted acid can then activate this complex, leading to a more reactive halogenating species. amazonaws.com The pre-organization of the reactants through halogen bonding can significantly influence the reaction's rate and selectivity.

Design of Functional Supramolecular Architectures